Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic organic compound featuring a cyclohepta[b]thiophene core substituted with a methyl ester at position 3 and a 2-fluorobenzamido group at position 2. This scaffold is structurally related to derivatives investigated for antiviral activity, particularly against influenza and HIV, due to its ability to disrupt viral polymerase assembly . The compound’s synthesis typically involves acylation of an amino-substituted cyclohepta[b]thiophene precursor with 2-fluorobenzoyl chloride, followed by purification via crystallization .
Properties
IUPAC Name |
methyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c1-23-18(22)15-12-8-3-2-4-10-14(12)24-17(15)20-16(21)11-7-5-6-9-13(11)19/h5-7,9H,2-4,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWJREJKQYXAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, with ethyl cyanoacetate under basic conditions to form the thiophene ring.
Introduction of the Fluorobenzamido Group: The next step involves the introduction of the 2-fluorobenzamido group. This can be achieved through an amide coupling reaction using 2-fluorobenzoic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The fluorobenzamido group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further exploration in pharmacology:
- Antimicrobial Properties : Studies have indicated that thiophene derivatives, including methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, demonstrate significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures have shown efficacy against Staphylococcus aureus and E. coli, suggesting potential applications in treating bacterial infections .
- Antitubercular Activity : Research has highlighted the potential of thiophene-based compounds as antitubercular agents. The effectiveness of these compounds in inhibiting the growth of Mycobacterium tuberculosis has been noted, with specific derivatives showing promising results in vitro .
- Antioxidant Effects : The antioxidant capabilities of thiophene derivatives have also been documented. Compounds exhibiting such properties can help mitigate oxidative stress-related diseases by inhibiting free radical formation .
Case Studies and Research Findings
Several studies have focused on the application and effectiveness of this compound:
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated that it possesses significant inhibitory effects comparable to standard antibiotics .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding affinity of this compound to specific biological targets. These studies suggest that the compound may act as a modulator for certain receptors involved in inflammatory responses .
Potential Therapeutic Applications
Given its diverse biological activities and favorable synthesis profile, this compound holds promise for several therapeutic applications:
- Drug Development : Its potential as an antibacterial and antitubercular agent positions it as a candidate for new drug formulations aimed at combating resistant bacterial strains.
- Antioxidant Therapies : The antioxidant properties could be harnessed for developing supplements or pharmaceuticals aimed at reducing oxidative stress in chronic diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The fluorobenzamido group can enhance binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiophene ring may interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamido Group
The biological and physicochemical properties of this compound are influenced by the position and nature of substituents on the benzamido moiety. Key analogs include:
- Substituent Position : The 2-fluoro substituent (as in the target compound) shows optimal steric and electronic compatibility for influenza polymerase binding, whereas 4-fluoro and chloro analogs exhibit reduced yields, possibly due to altered reactivity during acylation .
- Biological Impact : The 2-fluorobenzamido group is critical for antiviral activity, as evidenced by its prominence in active derivatives .
Ester Group Modifications
The ester group (methyl vs. ethyl) influences solubility and metabolic stability:
- Methyl Esters : Exhibit enhanced metabolic stability compared to ethyl esters, making them preferable for therapeutic applications .
Structural Analogues with Heterocyclic Modifications
- Thienylcarbonyl Derivative: Methyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 444923-41-5) replaces the benzamido group with a thiophene ring, reducing aromatic π-stacking interactions and antiviral potency .
- Schiff Base Derivatives: Compounds like 2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile prioritize crystallographic stability over biological activity, as seen in their robust crystal packing .
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis achieves 100% yield under optimized acylation conditions (Method B in ), surpassing analogs with bulkier substituents (e.g., 46% yield for 2-chloro derivative) .
- Spectroscopic Consistency : $ ^1H $-NMR data for the methyl ester (δ 1.30–4.35 ppm for cycloheptane and ester protons) align closely with ethyl ester analogs, confirming structural integrity .
- Toxicological Gaps: Limited data exist for acute toxicity, though related compounds (e.g., thiophene fentanyl derivatives) highlight the need for thorough toxicological profiling .
Biological Activity
Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C17H19FN2O4S
- Molar Mass : 364.41 g/mol
- CAS Number : 545353-93-3
The compound has been identified as a modulator of the RORγt (Retinoic acid-related orphan receptor gamma t), which plays a critical role in the immune response and inflammation. In vitro studies indicate that derivatives of this compound can act as inverse agonists for RORγt, influencing T-cell differentiation and cytokine production .
Antinociceptive Effects
Research has demonstrated that derivatives of the compound exhibit significant analgesic effects. A study using the “hot plate” method on mice showed that these compounds provided pain relief exceeding that of standard analgesics like metamizole. The analgesic effect was attributed to the modulation of pain pathways mediated by RORγt antagonism .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. The compound was shown to reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated analgesic effects in mice | Hot plate test |
| Study 2 | Reduced cytokine production in cell cultures | In vitro assays |
| Study 3 | Modulation of T-cell differentiation | Flow cytometry analysis |
In Vitro Characterization
In vitro characterization involved various assays to evaluate the binding affinity and functional activity of the compound against RORγt. The TR-FRET (Time-Resolved Förster Resonance Energy Transfer) and FP (Fluorescence Polarization) assays confirmed its potency as an inverse agonist with IC50 values indicating significant binding affinity .
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate?
Answer:
The compound is synthesized via acylation of the amine precursor (e.g., ethyl/methyl 2-amino-cycloheptathiophene-3-carboxylate) with 2-fluorobenzoyl chloride under reflux conditions. Key steps include:
- Method B ( ): Reacting the amine precursor with 2-fluorobenzoyl chloride in anhydrous dichloromethane or THF, followed by ice/water quenching to precipitate the product. Purification involves crystallization from ethanol, yielding 100% for analogous derivatives .
- Characterization: Confirmed via -NMR (e.g., δ 12.25 ppm for NH proton) and -NMR (fluorine-coupled signals at ~160 ppm) .
Basic: How is the compound characterized post-synthesis?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR): -NMR identifies NH protons (δ ~12.25 ppm) and cycloheptane CH groups (δ 1.60–3.10 ppm). -NMR detects fluorine-coupled aromatic carbons (e.g., 160.6 ppm for C-F) .
- Elemental Analysis: Validates purity (>98%) by matching calculated vs. observed C/H/N percentages .
- X-ray Crystallography: Resolves 3D conformation using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
Advanced: What strategies optimize the synthetic yield of the compound?
Answer:
Optimization strategies include:
- Reagent Stoichiometry: Excess 2-fluorobenzoyl chloride (1.2–1.5 equiv) improves acylation efficiency .
- Solvent Selection: Anhydrous THF enhances reactivity vs. dichloromethane, reducing side-product formation .
- Purification: Ethanol crystallization over column chromatography minimizes losses (e.g., 100% yield for compound 21 vs. 46% for 24 in ) .
Advanced: How does the fluorobenzamido substituent influence biological activity?
Answer:
The 2-fluorobenzamido group enhances antiviral activity by:
- Electron-Withdrawing Effects: Stabilizes the amide bond, improving metabolic stability.
- Spatial Positioning: The 2-fluoro substituent aligns with hydrophobic pockets in influenza polymerase PA-PB1 subunits, as shown in docking studies .
- Comparison: 2-fluoro derivatives (e.g., compound 21) show higher efficacy vs. 4-fluoro analogs (compound 23), attributed to better target complementarity .
Advanced: How to resolve data contradictions in structure-activity relationships (SAR)?
Answer:
Address discrepancies via:
- Substituent Electronic Effects: Replace 2-fluoro with electron-donating groups (e.g., methoxy) to assess activity changes. For example, 2-methoxy analogs (compound 47) exhibit reduced antiviral potency due to steric hindrance .
- Conformational Analysis: Use Cremer-Pople puckering coordinates to correlate cycloheptane ring flexibility with binding affinity .
- Dose-Response Studies: Validate SAR trends across multiple assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .
Advanced: What computational methods predict the compound’s interactions with viral proteins?
Answer:
- Molecular Docking (Glide/AutoDock): Models binding to influenza PA-PB1 subunits, prioritizing poses with hydrogen bonds to Arg636 and π-π stacking with Phe710 .
- Molecular Dynamics (MD) Simulations: AMBER or GROMACS assess complex stability over 100-ns trajectories, identifying critical residues (e.g., Lys643) for mutagenesis validation .
- QSAR Models: Relate substituent Hammett constants (σ) to IC values for predictive design .
Advanced: How to analyze the compound’s ring puckering and conformation?
Answer:
- Cremer-Pople Parameters: Quantify cycloheptane puckering amplitude (q) and phase angle (θ) from X-ray data. For example, q = 0.45 Å indicates moderate puckering, enhancing binding pocket compatibility .
- SHELX Refinement: Resolve torsional angles (e.g., C7-C8-C9-C10) to map low-energy conformers .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Answer:
Key challenges include:
- Purification Scalability: Replacing column chromatography with recrystallization (e.g., ethanol) to maintain >95% purity at multi-gram scales .
- Hydrolysis Conditions: LiOH/THF hydrolysis of ester precursors (e.g., ethyl to carboxylic acid derivatives) requires strict pH control (4–5) to prevent degradation .
- Solvent Recycling: Optimize THF recovery to reduce costs in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
